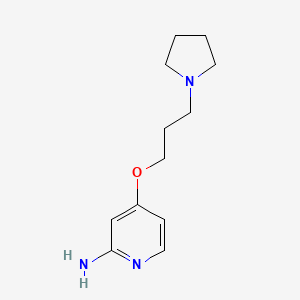
4-(3-(Pyrrolidin-1-yl)propoxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Pyrrolidin-1-yl)propoxy)pyridin-2-amine is a compound that features a pyrrolidine ring attached to a pyridine ring via a propoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Pyrrolidin-1-yl)propoxy)pyridin-2-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propoxy Linker: The propoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the propoxy moiety.
Coupling with Pyridine: The final step involves coupling the pyrrolidine derivative with a pyridine ring, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the pyridine ring, potentially converting it to a piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-(Pyrrolidin-1-yl)propoxy)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-(3-(Pyrrolidin-1-yl)propoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidin-2-one and pyrrolidine-2,5-dione share the pyrrolidine ring structure.
Pyridine Derivatives: Compounds like 4-(4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine share the pyridine ring structure.
Uniqueness: 4-(3-(Pyrrolidin-1-yl)propoxy)pyridin-2-amine is unique due to the combination of the pyrrolidine and pyridine rings connected by a propoxy linker. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
4-(3-pyrrolidin-1-ylpropoxy)pyridin-2-amine |
InChI |
InChI=1S/C12H19N3O/c13-12-10-11(4-5-14-12)16-9-3-8-15-6-1-2-7-15/h4-5,10H,1-3,6-9H2,(H2,13,14) |
InChI Key |
FCKRBEFIXWDCMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC(=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















